molecular formula C11H11NO3S B3162496 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid CAS No. 878713-69-0

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid

Cat. No.: B3162496
CAS No.: 878713-69-0
M. Wt: 237.28 g/mol
InChI Key: DJFBZUOJSIVWLI-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid is a compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid typically involves the reaction of 3,5-dimethylisoxazole with thiophene-2-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of the isoxazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby inhibiting their activity. The compound’s structural features allow it to form hydrogen bonds and hydrophobic interactions with its targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A core structure that serves as a precursor for various derivatives.

    Thiophene-2-carboxylic acid: Another building block used in the synthesis of related compounds.

    Isoxazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid is unique due to its combined isoxazole and thiophene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-6-9(7(2)15-12-6)5-8-3-4-10(16-8)11(13)14/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFBZUOJSIVWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid
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5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-thiophene-2-carboxylic acid

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